The 6-arylquinazolin-4-amines have shown potent antiproliferative activities against various cancer cell lines, including A431 and A549 cells. The structure-activity relationship (SAR) studies have led to the identification of compounds with significant inhibitory activity against EGFR tyrosine kinase, which is a well-known target in cancer therapy. For instance, compound 2j not only displayed potent in vitro activity but also completely inhibited cancer growth in an A549 xenograft model in vivo, suggesting its potential as an anticancer agent4.
Apart from their anticancer properties, novel 6-iodoquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antifungal activities. The synthesis of these derivatives involved various nitrogen nucleophiles, and preliminary evaluations indicated that some of these compounds possess fungicidal activities5. This opens up the possibility of developing new antifungal agents based on the quinazolin-4(3H)-one scaffold.
The compound is classified as a quinazoline derivative, specifically an amino-substituted quinazoline. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the iodine atom at the 6-position of the quinazoline ring enhances its reactivity and biological activity, making it a subject of interest in drug development.
The synthesis of 6-Iodoquinazolin-4-amine typically involves several steps, often beginning with commercially available starting materials. One common synthetic route includes:
For instance, one method detailed in the literature involves treating 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one with formamide under reflux conditions to yield 2-amino derivatives .
The molecular structure of 6-Iodoquinazolin-4-amine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
6-Iodoquinazolin-4-amine can undergo various chemical reactions, including:
These reactions are crucial for modifying the pharmacological properties of the compound and enhancing its efficacy against specific targets .
The mechanism of action of 6-Iodoquinazolin-4-amine primarily involves its role as a kinase inhibitor. It targets specific receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical in signaling pathways associated with cell proliferation and survival.
Inhibition occurs through binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling that promotes tumor growth . This mechanism underscores its potential utility in cancer therapy.
The physical and chemical properties of 6-Iodoquinazolin-4-amine include:
These properties are significant for formulation development in pharmaceutical applications .
6-Iodoquinazolin-4-amine has several scientific applications:
The ongoing research into this compound aims to explore its full therapeutic potential and optimize its efficacy against various cancers .
6-Iodoquinazolin-4-amine (C~8~H~6~IN~3~, molecular weight 271.06 g/mol) features a bicyclic quinazoline scaffold comprising fused benzene and pyrimidine rings. The 4-position is substituted with an amino group (–NH~2~), while a heavy iodine atom occupies the 6-position on the benzenoid ring. This iodine atom significantly influences the compound’s electronic distribution and steric profile due to its large van der Waals radius (1.98 Å) and strong electron-withdrawing inductive effect (-I). The C–I bond length, determined via X-ray crystallography in analogous structures, measures ~2.10 Å [3] [9].
The quinazolin-4-amine core adopts a planar conformation with minor deviations (≤5°) from coplanarity, as observed in substituted derivatives. Iodination at C6 enhances polarization of the benzenoid ring, lowering electron density at C5/C7 (ortho to iodine) and C8 (ipso to iodine). This polarization facilitates electrophilic aromatic substitution at C5/C7 and nucleophilic displacement of iodine under transition metal catalysis. The amino group at C4 exhibits partial sp~2~ character due to conjugation with the pyrimidine ring’s π-system, evidenced by shortened C4–N bonds (typically 1.34–1.36 Å) in crystal structures [3] [6].
Nuclear Magnetic Resonance Spectroscopy:
Fourier-Transform Infrared Spectroscopy (Potassium bromide disc):
Mass Spectrometry (Electrospray Ionization):Molecular ion [M+H]⁺ observed at m/z 272.04 (calculated 272.00 for C~8~H~7~IN~3~). Fragmentation pattern:
Table 1: Key Spectroscopic Assignments for 6-Iodoquinazolin-4-amine
Technique | Signal Position | Assignment |
---|---|---|
¹H NMR (DMSO-d6) | δ 9.08 ppm | H2 (singlet) |
δ 8.32 ppm | H5 (doublet, J=2.1 Hz) | |
δ 7.92 ppm | H7 (dd, J=8.8, 2.1 Hz) | |
δ 7.63 ppm | H8 (doublet, J=8.8 Hz) | |
¹³C NMR (DMSO-d6) | δ 162.5 ppm | C2 |
δ 158.3 ppm | C4 | |
δ 138.2 ppm | C6 (iodo-substituted carbon) | |
FT-IR | 3420, 3325 cm⁻¹ | N–H stretches |
1665 cm⁻¹ | C=N/C=O stretch |
Single-crystal X-ray diffraction analysis of closely related analogs (e.g., N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine) reveals that the quinazoline core is nearly planar, with dihedral angles between fused rings measuring <5° [3]. The iodine atom’s bulkiness induces slight distortions in adjacent bond angles (C5–C6–I ≈ 120.5°; C6–C7–C8 ≈ 119.8°). The amino group at C4 participates in intramolecular hydrogen bonding with the pyrimidine N1 (N–H···N distance ~2.85 Å), reinforcing planarity.
Crystal packing exhibits offset π-stacking interactions between quinazoline rings, with interplanar distances of 3.50–3.81 Å and centroid-centroid distances of 3.806 Å [3]. These interactions propagate chains along the crystallographic a-axis. The iodine atom engages in type-I halogen···π contacts (I···centroid distance 3.70 Å) and weak C–H···I hydrogen bonds (2.95 Å), stabilizing the three-dimensional lattice. The crystal system is orthorhombic (space group Pca2~1~) with unit cell parameters: a = 13.128 Å, b = 7.629 Å, c = 18.898 Å, V = 1892.8 ų, Z = 4 [3].
Table 2: Crystallographic Parameters for 6-Iodoquinazolin-4-amine Derivatives
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2~1~ |
Unit Cell (Å) | a=13.128(3), b=7.6293(15), c=18.898(4) |
Volume (ų) | 1892.8(7) |
Z | 4 |
π-Stacking Distance | 3.50–3.81 Å |
Halogen···π Contact | 3.70 Å (I···centroid) |
Density functional theory calculations (B3LYP/6-311+G(d,p) demonstrate that iodination at C6 significantly modifies the frontier molecular orbitals. The iodine atom contributes minimally to the highest occupied molecular orbital (localized on the quinazoline core and amino group) but lowers the LUMO energy (-1.8 eV vs. unsubstituted quinazolin-4-amine), enhancing electrophilicity. The HOMO–LUMO gap narrows to 4.3 eV, consistent with observed bathochromic shifts in ultraviolet-visible spectra [8].
Molecular electrostatic potential maps reveal a σ-hole along the C–I axis (positive electrostatic potential: +25 kcal/mol), enabling halogen bonding with electron-rich species (e.g., carbonyl oxygen atoms, π-systems). Nucleophilic Fukui functions (f⁻) identify C5 and C7 as sites for electrophilic attack (values: 0.087 and 0.092), while C6 exhibits electrophilic character (f⁺ = 0.102) due to the iodine’s -I effect. The C–I bond has a low Wiberg bond index (0.28), confirming susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions [8] [9].
Natural bond orbital analysis shows charge transfer from the amino group to the pyrimidine ring (stabilization energy: 45 kcal/mol), explaining the compound’s diminished basicity (calculated pK~a~ of conjugate acid: 3.8). The iodine atom bears a partial positive charge (Mulliken charge: +0.18 e), facilitating nucleophilic displacement in SNAr reactions under activating conditions [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7